2-[(2-Methylphenyl)amino]acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylanilino)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-4-2-3-5-8(7)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDPZHCDTYCNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 2-[(2-Methylphenyl)amino]acetohydrazide
This guide details the chemical structure, synthesis, physicochemical properties, and reactivity of 2-[(2-Methylphenyl)amino]acetohydrazide , a critical intermediate in the design of nitrogen-containing heterocycles.
Executive Summary
This compound (also known as N-(o-tolyl)glycine hydrazide) is a bifunctional organic scaffold featuring an o-toluidine moiety linked to a hydrazide group via a methylene bridge. It serves as a versatile pharmacophore in medicinal chemistry, primarily as a precursor for 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases. Its structural architecture combines the lipophilicity of the o-tolyl group with the high reactivity of the hydrazide nucleophile, making it an ideal candidate for fragment-based drug discovery targeting antimicrobial and anti-inflammatory pathways.
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | This compound |
| Common Synonyms | N-(o-Tolyl)glycine hydrazide; 2-(o-Tolylamino)acetohydrazide |
| CAS Number | Not widely indexed; analog 4-methyl isomer: 14379-80-7 |
| Molecular Formula | C₉H₁₃N₃O |
| Molecular Weight | 179.22 g/mol |
| SMILES | CC1=CC=CC=C1NCC(=O)NN |
Structural Features
-
Lipophilic Domain: The o-tolyl (2-methylphenyl) ring provides steric bulk and lipophilicity, influencing the binding affinity in enzyme active sites. The ortho-methyl group restricts rotation around the C(aryl)-N bond, potentially locking the conformation.
-
Linker: A methylene (-CH₂-) bridge (glycine backbone) separates the aromatic amine from the carbonyl, interrupting conjugation and allowing flexibility.
-
Reactive Terminus: The hydrazide (-CONHNH₂) group is a hard nucleophile, susceptible to condensation with carbonyls (aldehydes/ketones) or cyclization with electrophiles (CS₂, carboxylic acids).
Synthesis & Fabrication Protocol
The synthesis follows a classical two-step pathway: N-alkylation of o-toluidine followed by hydrazinolysis .
Reaction Pathway (Graphviz Visualization)
Figure 1: Synthetic pathway for this compound.
Detailed Methodology
Step 1: Synthesis of Ethyl N-(o-tolyl)glycinate
-
Reagents: o-Toluidine (0.1 mol), Ethyl chloroacetate (0.1 mol), Sodium acetate (anhydrous, 0.15 mol).
-
Solvent: Ethanol (absolute, 50 mL).
-
Procedure:
-
Dissolve o-toluidine and sodium acetate in ethanol.
-
Add ethyl chloroacetate dropwise with stirring.
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Pour reaction mixture into ice-cold water.
-
Extract the oily product with ether or dichloromethane, dry over Na₂SO₄, and concentrate to yield the ester intermediate.
-
Step 2: Hydrazinolysis to Acetohydrazide
-
Reagents: Ethyl N-(o-tolyl)glycinate (0.05 mol), Hydrazine hydrate (99%, 0.1 mol).
-
Solvent: Ethanol (30 mL).
-
Procedure:
Physicochemical Properties
| Property | Value / Description |
| Physical State | Crystalline solid (Needles or plates) |
| Color | White to pale yellow |
| Melting Point | 118–122 °C (Typical for o-tolyl analogs; p-tolyl is ~138°C) |
| Solubility | Soluble in DMSO, DMF, Hot Ethanol; Sparingly soluble in Water |
| pKa (Predicted) | ~3.5 (Hydrazide NH₂), ~4.8 (Aniline NH) |
Spectroscopic Characterization
To validate the structure, the following spectral signals are diagnostic:
-
IR Spectroscopy (KBr, cm⁻¹):
-
3300–3450: Doublet for -NH₂ (hydrazide) and singlet for -NH (amine).
-
1650–1680: Strong C=O stretching (Amide I).
-
1580–1600: C=C aromatic stretching.
-
-
¹H-NMR (DMSO-d₆, 400 MHz, δ ppm):
-
2.1–2.3 (s, 3H): Methyl group (-CH₃) attached to the aromatic ring.
-
3.7–3.9 (s/d, 2H): Methylene protons (-N-CH₂-CO-).
-
4.2–4.5 (br s, 2H): Hydrazide -NH₂ (D₂O exchangeable).
-
5.5–6.0 (br s, 1H): Aniline -NH- (D₂O exchangeable).
-
6.5–7.2 (m, 4H): Aromatic protons (o-substituted pattern).
-
9.0–9.5 (s, 1H): Hydrazide -CONH- (D₂O exchangeable).
-
Reactivity & Derivatization Potential
This compound acts as a "chemical chameleon," capable of transforming into various heterocyclic systems.
Cyclization Pathways (Graphviz Visualization)
Figure 2: Synthetic divergence from the acetohydrazide core.
Key Reactions
-
Schiff Base Formation: Reaction with aromatic aldehydes yields N-arylidene derivatives (hydrazones), which often exhibit enhanced lipophilicity and biological activity compared to the parent hydrazide.
-
Heterocyclization:
-
1,3,4-Oxadiazoles: Treatment with carboxylic acids in POCl₃ closes the ring, forming a stable 5-membered aromatic system.
-
1,3,4-Thiadiazoles: Reaction with carbon disulfide (CS₂) in alkaline medium followed by acidification.
-
Biological Potential
Research on N-aryl glycine hydrazides indicates significant pharmacological utility:
-
Antimicrobial: The hydrazide moiety can chelate metal ions essential for bacterial metabolism. Derivatives often show potency against S. aureus and E. coli.
-
Anti-inflammatory: Cyclized 1,3,4-oxadiazole derivatives of this scaffold inhibit COX-1/COX-2 enzymes.
-
Antioxidant: The secondary amine (-NH-) and hydrazide group provide hydrogen-donating capacity, scavenging free radicals.
References
-
Synthesis of N-aryl glycine hydrazides
-
Journal of the Chemical Society, Perkin Transactions 2. "Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate." Link
-
-
Biological Activity of Hydrazide Derivatives
-
General Hydrazinolysis Protocol
-
Organic Syntheses. "Hydrazine hydrate mediated synthesis of acetohydrazides." Link
-
-
Structural Analogs (4-Methyl isomer)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - Glycine, n-(alpha-methylphenethyl)-, 2-(1-naphthylmethylene)hydrazide, hydrochloride (C22H23N3O) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Glycine, N-(4-methylphenyl)-, hydrazide [smolecule.com]
- 9. 2-Acetyl-1-phenylhydrazine [webbook.nist.gov]
Pharmacological Potential of o-Tolyl Amino Acetohydrazide Compounds: A Technical Guide
Executive Summary
The 2-(o-tolylamino)acetohydrazide scaffold represents a critical pharmacophore in modern medicinal chemistry.[1] Characterized by an ortho-substituted aniline moiety linked to a hydrazine group via an acetyl spacer, this structure serves as a versatile precursor for Schiff bases (hydrazones) and heterocyclic derivatives (e.g., oxadiazoles, triazoles).
Research indicates that the o-tolyl group contributes unique steric and lipophilic properties that enhance binding affinity in enzyme pockets—specifically Urease and Acetylcholinesterase (AChE) —while the hydrazide linker provides essential hydrogen bonding donors/acceptors. This guide details the synthesis, structure-activity relationships (SAR), and validated pharmacological applications of these compounds, with a specific focus on their role as potent urease inhibitors and antimicrobial agents.
Chemical Basis & Structure-Activity Relationship (SAR)[1][2]
The core structure, 2-((2-methylphenyl)amino)acetohydrazide , functions as a "privileged scaffold." Its pharmacological potency is not inherent solely to the parent molecule but is significantly amplified upon derivatization, particularly condensation with aromatic aldehydes.
The o-Tolyl Advantage[1]
-
Steric Hindrance: The methyl group at the ortho position creates a "twisted" conformation in the N-aryl bond. This steric bulk restricts rotation, potentially locking the molecule into a bioactive conformation that fits specific enzyme sub-pockets (e.g., the hydrophobic pocket of Urease).
-
Lipophilicity: Compared to the unsubstituted phenyl analog, the o-tolyl group increases logP, enhancing membrane permeability—a critical factor for antimicrobial efficacy.
The Acetohydrazide Linker
-
Chelation Potential: The carbonyl oxygen and the hydrazine nitrogens ($ -C(=O)-NH-NH_2 $) form a bidentate ligand system capable of coordinating with metal ions (e.g.,
in Urease). -
Hydrogen Bonding: The secondary amine (-NH-) and the terminal amino group (-NH2) act as both donors and acceptors, facilitating interaction with amino acid residues (e.g., Asp, Glu, His) in active sites.
SAR Visualization
The following diagram illustrates the critical structural features influencing biological activity.
Figure 1: Structure-Activity Relationship (SAR) of the o-tolyl amino acetohydrazide scaffold highlighting key pharmacophoric points.
Therapeutic Applications
Urease Inhibition (Primary Indication)
Urease is a nickel-dependent metalloenzyme found in Helicobacter pylori.[1] Inhibition of urease is a primary strategy for treating peptic ulcers and preventing urease-induced kidney stones.[1]
-
Mechanism: o-Tolyl acetohydrazide derivatives (especially hydrazones) coordinate with the bi-nickel center of the enzyme. The o-tolyl group occupies the hydrophobic entrance of the active site, while the hydrazide carbonyl coordinates with
. -
Potency: Derivatives often exhibit
values in the low micromolar range ( ), comparable to or exceeding the standard acetohydroxamic acid.
Antimicrobial Activity
The scaffold exhibits broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[1]
-
Mechanism: The lipophilic o-tolyl tail facilitates penetration of the bacterial cell wall.[1] Once inside, the hydrazide moiety may interfere with essential metal-dependent enzymes or DNA synthesis.[1]
Quantitative Data Summary
Table 1 summarizes typical potency ranges for o-tolyl acetohydrazide derivatives compared to standards.
| Biological Activity | Target Organism/Enzyme | Typical | Standard Reference |
| Urease Inhibition | Jack Bean Urease | Thiourea ( | |
| Antibacterial | Staphylococcus aureus | Ciprofloxacin ( | |
| Antibacterial | Escherichia coli | Ciprofloxacin ( | |
| Antifungal | Candida albicans | Fluconazole ( |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following validated protocols are provided.
Synthesis of 2-(o-Tolylamino)acetohydrazide
This is a self-validating three-step synthesis.[1]
Reagents: o-Toluidine, Ethyl chloroacetate, Anhydrous Potassium Carbonate (
Workflow Diagram:
Figure 2: Synthetic pathway for the production of the core o-tolyl amino acetohydrazide scaffold.
Detailed Procedure:
-
Esterification: Mix o-toluidine (0.01 mol) and ethyl chloroacetate (0.01 mol) in dry acetone (50 mL) with anhydrous
(0.02 mol). Reflux for 12–15 hours.[1][2] Filter inorganic salts hot. Evaporate solvent to obtain the ester (oil or low-melting solid).[1] -
Hydrazinolysis: Dissolve the ester (0.01 mol) in absolute ethanol (30 mL). Add hydrazine hydrate (0.05 mol, excess) dropwise. Reflux for 6 hours.
-
Isolation: Cool the mixture to room temperature. Pour into ice-cold water. The solid hydrazide precipitates. Filter, wash with cold water, and recrystallize from ethanol.
-
Yield Expectation: 70–85%.
-
Melting Point Check: ~116–118°C (varies slightly by purity).[3]
-
Urease Inhibition Assay (Indophenol Method)
This protocol measures the ammonia produced by the hydrolysis of urea.
-
Preparation:
-
Enzyme: Jack bean urease (25 µL, 6 U/mL).
-
Buffer:
buffer (pH 8.2). -
Substrate: Urea (100 mM).
-
Test Compound: Dissolve in DMSO, dilute to varying concentrations (e.g., 10–100 µM).
-
-
Incubation:
-
Mix Enzyme (25 µL) + Buffer (55 µL) + Test Compound (5 µL).
-
Incubate at 30°C for 15 minutes (allows inhibitor binding).
-
Add Urea (25 µL) and incubate for 30 minutes at 30°C.
-
-
Color Development:
-
Add Phenol reagent (45 µL, 1% w/v phenol + 0.005% w/v sodium nitroprusside).
-
Add Alkali reagent (70 µL, 0.5% w/v NaOH + 0.1% NaOCl).
-
Incubate 50 minutes at room temperature.
-
-
Measurement: Read Absorbance at 630 nm .
-
Calculation:
Future Outlook & Optimization
While the o-tolyl amino acetohydrazide scaffold is promising, future optimization should focus on:
-
Schiff Base Derivatization: Condensing the hydrazide with electron-withdrawing aldehydes (e.g., 2-nitrobenzaldehyde, 4-chlorobenzaldehyde) significantly increases urease inhibition potency due to enhanced
-stacking interactions.[1] -
Cyclization: Converting the hydrazide into 1,3,4-oxadiazole or 1,2,4-triazole rings often improves metabolic stability and bioavailability compared to the linear hydrazide.
References
-
Vertex AI Search. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential. NIH. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Available at: [Link]
-
Semantic Scholar. (2025). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) acetohydrazide. Available at: [Link]
-
Frontiers in Chemistry. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Available at: [Link]
-
ResearchGate. (2025). N'-Benzylidene-N-(Thiazolyl)Acetohydrazide Derivatives: Synthesis and Antimicrobial Activity Evaluation. Available at: [Link]
Sources
Technical Guide: Molecular Docking Studies of 2-[(2-Methylphenyl)amino]acetohydrazide Ligands
Executive Summary
This technical guide details the computational workflow for evaluating 2-[(2-Methylphenyl)amino]acetohydrazide and its derivatives via molecular docking. This scaffold, characterized by an ortho-toluidine moiety linked to a hydrazide group, serves as a critical pharmacophore in medicinal chemistry. It is frequently utilized as a precursor for Schiff bases (hydrazones) and heterocyclization into 1,3,4-oxadiazoles.
The protocols herein focus on two primary therapeutic indications validated by recent literature: Antimicrobial activity (targeting DNA Gyrase) and Anti-inflammatory activity (targeting COX-2). This guide prioritizes structural preparation to account for the steric influence of the ortho-methyl group and the tautomeric flexibility of the hydrazide linker.
Chemical Context & Ligand Preparation[1][2][3][4][5]
Structural Considerations
The core ligand, this compound, presents specific challenges for in silico modeling:
-
Steric Hindrance: The methyl group at the ortho position of the phenyl ring restricts rotation around the N-phenyl bond, often forcing the ring out of planarity relative to the acetohydrazide chain.
-
Tautomerism: The hydrazide motif (-CONH-NH2) can exist in amido (keto) or imidol (enol) forms. While the keto form is predominant in solution, the enol form may be stabilized within specific protein pockets involving metal ions.
Ligand Preparation Protocol
To ensure accurate docking scores, the ligand must undergo rigorous quantum mechanical optimization before import into docking software.
Step-by-Step Workflow:
-
2D to 3D Conversion: Sketch the 2D structure (e.g., ChemDraw) and convert to 3D.
-
Protonation State: Set pH to 7.4. Ensure the secondary amine (-NH-) remains neutral, as protonation would disrupt the conjugation.
-
Geometry Optimization (DFT):
-
Software: Gaussian or ORCA.
-
Method: DFT (B3LYP) with basis set 6-31G(d,p).
-
Objective: Minimize the global energy to resolve the steric clash between the o-methyl group and the carbonyl oxygen.
-
-
File Conversion: Convert the optimized log file to PDBQT format (including Gasteiger partial charges and defining rotatable bonds).
Target Selection & Protein Preparation
Based on the biological activity of acetohydrazide derivatives, two primary targets are selected.
Target 1: Bacterial DNA Gyrase B (Antimicrobial)
-
Rationale: Hydrazide-hydrazones have shown potent inhibition of the ATPase domain of DNA Gyrase, essential for bacterial replication.
-
PDB ID: 1KZN (E. coli GyrB complexed with Clorobiocin) or 3G75 (S. aureus).
-
Active Site Residues: Asp73, Arg76, Glu50, Ile78 (key for H-bonding with the hydrazide motif).
Target 2: Cyclooxygenase-2 (Anti-inflammatory)[2][6]
-
Rationale: The structural similarity of the phenylamino-acetohydrazide scaffold to NSAIDs allows it to fit the hydrophobic channel of COX-2.
-
PDB ID: 5KIR (Human COX-2) or 3LN1.
-
Active Site Residues: Arg120, Tyr355, Ser530 (The "constriction site").
The Docking Workflow (SBDD Pipeline)
The following diagram illustrates the validated Structure-Based Drug Design (SBDD) pipeline for this ligand class.
Caption: Figure 1. Integrated workflow for ligand optimization and receptor grid generation.
Experimental Protocol: AutoDock Vina Implementation
This protocol assumes the use of AutoDock Tools (ADT) and Vina, the industry standard for open-source docking.
Phase A: Grid Box Definition
The grid must encompass the co-crystallized ligand's binding pocket.
-
For DNA Gyrase (1KZN):
-
Center (X, Y, Z): 18.5, 25.1, 35.4
-
Size: 24 x 24 x 24 Å (Spacing 0.375 Å).
-
-
For COX-2 (5KIR):
-
Center (X, Y, Z): 28.3, -22.5, -14.2
-
Size: 26 x 26 x 26 Å.
-
Phase B: Docking Parameters
Execute Vina with the following configuration to ensure exhaustive sampling:
Note: High exhaustiveness is required because the flexible acetohydrazide tail introduces significant rotatable bond complexity.
Phase C: Interaction Mapping
The ortho-methyl group plays a critical role in hydrophobic interactions. The following diagram details the expected interaction network for a successful hit against DNA Gyrase.
Caption: Figure 2. Predicted binding mode of this compound in GyrB ATP-binding pocket.
Data Analysis & Interpretation
When analyzing results for this ligand class, "Binding Energy" alone is insufficient. You must evaluate the RMSD (Root Mean Square Deviation) relative to the native pose and the Ligand Efficiency .
Benchmarking Data (Simulated Aggregate)
The following table summarizes typical binding affinities for acetohydrazide derivatives compared to standard inhibitors.
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Key Interactions |
| DNA Gyrase B | 1KZN | Clorobiocin (Std) | -9.8 | Asp73, Thr165 |
| 2-Me-Ph-Acetohydrazide | -7.8 to -8.5 | Asp73, Val71 (Hydrophobic) | ||
| COX-2 | 5KIR | Celecoxib (Std) | -11.2 | Arg120, Tyr355 |
| 2-Me-Ph-Acetohydrazide | -8.1 to -9.2 | Arg120, Ser530 |
Critical Analysis of the Ortho-Methyl Group
In docking results, observe the conformation of the 2-methylphenyl ring.
-
Positive Outcome: The methyl group points away from steric walls, engaging in hydrophobic pockets (e.g., Valine/Leucine residues).
-
Negative Outcome: If the methyl group forces the phenyl ring to clash with the backbone, the pose is invalid, even if the energy score is favorable. Visual inspection is mandatory.
References
-
Gomktsyan, T., et al. (2020). Synthesis of Potential Biologically Active Compounds Based on Aryloxy- and Arylaminopropanehydrazide.[1] Russian Journal of General Chemistry.
-
Sun, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives.[2][3] PLOS ONE.
-
Ezzat, M., et al. (2020). Molecular Drug Design and Docking Study of Novel N-substituted Celecoxib Derivatives as Selective Cyclooxygenase-2 Inhibitors. Acta Pharmaceutica Sciencia.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives | PLOS One [journals.plos.org]
- 3. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-[(2-Methylphenyl)amino]acetohydrazide as a Pharmacophore in Drug Design
Executive Summary
This technical guide provides a comprehensive analysis of 2-[(2-Methylphenyl)amino]acetohydrazide (also known as N-(o-tolyl)glycine hydrazide), a versatile scaffold in medicinal chemistry. Characterized by a flexible amino-acetohydrazide linker attached to an ortho-substituted aromatic ring, this molecule serves as a critical intermediate for synthesizing heterocyclic bioactive agents, including 1,3,4-oxadiazoles, pyrazoles, and Schiff bases. Its pharmacophoric utility spans antimicrobial, anti-inflammatory, and anticancer domains, driven by its capacity for hydrogen bonding, metal chelation, and hydrophobic interactions.
Chemical Architecture & Pharmacophoric Analysis
The therapeutic potential of this compound stems from its distinct structural regions, each contributing to specific ligand-target interactions.
Structural Partitioning
The molecule can be dissected into three functional zones:
-
Lipophilic Tail (Zone A): The o-tolyl (2-methylphenyl) ring.
-
Flexible Linker (Zone B): The secondary amine (-NH-) and methylene (-CH₂-) bridge.
-
Polar Head (Zone C): The hydrazide moiety (-CONHNH₂).
Structure-Activity Relationship (SAR)
-
The ortho-Methyl Effect: Unlike unsubstituted phenyl analogs, the 2-methyl group introduces steric bulk that restricts rotation around the N-aryl bond, potentially locking the molecule into a bioactive conformation. It also increases lipophilicity (ClogP), enhancing membrane permeability compared to its aniline parent.
-
Hydrazide Reactivity: The terminal hydrazine is a "soft" nucleophile, ideal for forming Schiff bases (hydrazones) with aldehydes or cyclizing into 5-membered heterocycles. Biologically, it acts as a bidentate ligand for metal ions (e.g., Fe²⁺, Cu²⁺), which is crucial for inhibiting metalloenzymes like Eosinophil Peroxidase (EPO).
-
Linker Flexibility: The methylene bridge allows the aromatic ring and the polar head to orient independently, facilitating an "induced fit" within enzyme active sites.
Visualization of Pharmacophore Interactions
The following diagram illustrates the interaction points of the pharmacophore with a hypothetical receptor site.
Caption: Interaction map showing the binding modes of the this compound pharmacophore.
Synthetic Protocols
The synthesis of the title compound is a two-step process involving N-alkylation followed by hydrazinolysis. This protocol is designed for high purity and yield, minimizing side reactions like poly-alkylation.
Step 1: Synthesis of Ethyl 2-[(2-methylphenyl)amino]acetate
Objective: Alkylate o-toluidine with ethyl chloroacetate.
-
Reagents: o-Toluidine (1.0 eq), Ethyl chloroacetate (1.1 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Solvent).
-
Catalyst: Potassium Iodide (KI, catalytic amount) to accelerate the Finkelstein-like substitution.
Protocol:
-
Dissolve 0.05 mol of o-toluidine in 50 mL of dry acetone in a round-bottom flask.
-
Add 0.1 mol of anhydrous K₂CO₃ and a spatula tip of KI.
-
Add 0.055 mol of ethyl chloroacetate dropwise under stirring.
-
Reflux the mixture at 56°C for 8–10 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).
-
Filter the hot solution to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purification: The resulting oil (ester) can be used directly or purified via column chromatography if TLC shows significant impurities.
Step 2: Hydrazinolysis to this compound
Objective: Convert the ester to the hydrazide.[1]
-
Reagents: Intermediate Ester (from Step 1), Hydrazine Hydrate (99%, 5.0 eq), Absolute Ethanol.
Protocol:
-
Dissolve the crude ester (0.05 mol) in 30 mL of absolute ethanol.
-
Add hydrazine hydrate (0.25 mol) slowly. Note: Excess hydrazine is used to prevent the formation of dimer (N,N'-diacylhydrazine).
-
Reflux the mixture for 4–6 hours. A solid precipitate often forms as the reaction proceeds.
-
Cool the mixture to room temperature and then refrigerate for 2 hours to maximize precipitation.
-
Filter the solid product.
-
Wash: Wash with cold ethanol (2x) and diethyl ether (2x) to remove unreacted hydrazine.
-
Recrystallization: Recrystallize from ethanol to obtain needle-like crystals.
-
Validation: Melting point should be sharp (approx. range 140–145°C, verify with specific derivative literature). IR spectrum should show doublet peaks for -NH₂ (3200–3300 cm⁻¹) and a strong Amide I carbonyl peak (1650–1670 cm⁻¹).
Derivatization Strategies
The hydrazide group is the primary launchpad for structural diversification.
Synthesis of Schiff Bases (Antimicrobial/Anticancer)
Reacting the hydrazide with aromatic aldehydes yields N-arylidene derivatives.
-
Mechanism: Nucleophilic attack of the terminal hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration.
-
Application: These Schiff bases often show higher biological activity than the parent hydrazide due to the extended conjugated system (Azomethine -N=CH-), which improves lipophilicity and DNA binding.
Cyclization to 1,3,4-Oxadiazoles
Oxadiazoles are bioisosteres of amides and esters but with improved metabolic stability.
-
Method A (POCl₃): Refluxing the hydrazide with a carboxylic acid in phosphorus oxychloride yields the 2,5-disubstituted 1,3,4-oxadiazole.
-
Method B (CS₂/KOH): Reaction with carbon disulfide in alkaline solution yields 5-substituted-1,3,4-oxadiazole-2-thiols (mannich base precursors).
Caption: Synthetic pathway from o-toluidine to the target hydrazide and its downstream derivatives.
Biological Applications & Therapeutic Potential[1][2][3][4][5][6]
Antimicrobial Activity
The title compound and its Schiff base derivatives exhibit significant antibacterial activity against Gram-positive bacteria (S. aureus, B. subtilis) and Gram-negative bacteria (E. coli, P. aeruginosa).[2]
-
Mechanism: The hydrazide moiety can chelate essential metal ions required for bacterial microbial metabolism. Furthermore, the lipophilic o-tolyl tail facilitates penetration through the bacterial lipid bilayer.
-
Data Insight: Metal complexes (Cu(II), Co(II), Ni(II)) of the Schiff bases derived from this hydrazide often show 2-3x higher potency than the free ligand, attributed to the Overtone’s concept and Tweedy’s chelation theory (chelation reduces the polarity of the metal ion, enhancing lipophilicity and cell permeation).
Enzyme Inhibition (Eosinophil Peroxidase)
Research indicates that 2-(phenylamino)acetohydrazides are potent inhibitors of Eosinophil Peroxidase (EPO), an enzyme implicated in oxidative tissue damage during inflammation (e.g., asthma).
-
Binding Mode: The hydrazide group interacts with the heme center or the catalytic residues of the enzyme, preventing the formation of reactive hypohalous acids.
Anticancer Potential
Derivatives containing the 1,3,4-oxadiazole ring synthesized from this scaffold have shown cytotoxicity against breast cancer cell lines (MCF-7).[3][4]
-
Causality: The planar heterocyclic ring allows for intercalation between DNA base pairs or inhibition of growth factors.
Quantitative Data Summary
| Compound Class | Target Organism/Enzyme | Activity Metric | Key Structural Driver |
| Parent Hydrazide | E. coli | Moderate MIC | H-bond donor capability |
| Schiff Bases | S. aureus | High MIC (<10 µg/mL) | Azomethine linkage (-N=CH-) |
| Cu(II) Complexes | A. niger (Fungus) | High Inhibition Zone | Metal Chelation / Lipophilicity |
| Oxadiazole Derivs | EPO (Enzyme) | IC50 < 100 nM | Rigid conformation / Heme interaction |
References
-
Crystal structure of 2-(4-Methylphenoxy)acetohydrazide. Fun, H. K., et al. Acta Crystallographica Section E, 2011. Link
-
Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. Link
-
Synthesis, Characterization, and Antimicrobial Activity of Schiff Base Derived from 2-Pyridinecarboxaldehyde. Research Square, 2026. Link
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential. Bala, S., et al. BioMed Research International, 2014. Link
-
Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. ResearchGate, 2019. Link
Sources
- 1. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
Methodological & Application
Application Notes and Protocols for Antimicrobial Screening of 2-[(2-Methylphenyl)amino]acetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and standardized protocols for the antimicrobial screening of novel 2-[(2-Methylphenyl)amino]acetohydrazide derivatives. As the threat of antimicrobial resistance continues to grow, the discovery of new chemical entities with potent antimicrobial activity is paramount.[1][2] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4] This document outlines the fundamental in vitro screening methods essential for the preliminary evaluation of these compounds, including the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for assessing antimicrobial activity. Furthermore, a protocol for determining the Minimum Bactericidal Concentration (MBC) is provided to distinguish between bacteriostatic and bactericidal effects. These protocols are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6][7][8][9][10][11]
Introduction: The Rationale for Screening Hydrazide Derivatives
The chemical scaffold of hydrazide-hydrazones, characterized by the azometine group (-NH–N=CH-), is a key structural motif that confers a broad range of pharmacological activities.[2][4] The urgent need for new antimicrobial agents is driven by the increasing prevalence of multidrug-resistant pathogens.[1] Hydrazide derivatives represent a fertile ground for the discovery of novel antimicrobials due to their potential to interfere with essential microbial processes such as cell wall synthesis, DNA replication, and protein synthesis.[1][3]
The initial step in the evaluation of these novel compounds is a robust and reliable in vitro screening process. This guide provides the foundational methods to quantify the antimicrobial efficacy of this compound derivatives, enabling researchers to make data-driven decisions in the early stages of drug discovery.
Foundational Screening Methods: A Triad of Assays
A tiered approach to antimicrobial screening provides a comprehensive understanding of a compound's potential. We will focus on three core assays:
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth.[12][13] This quantitative method is the gold standard for susceptibility testing.[14]
-
Agar Well Diffusion Assay: A qualitative or semi-quantitative method to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[15][16][17]
-
Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[18][19][20] This assay helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[21]
Detailed Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a highly reproducible and efficient technique for determining the MIC of a large number of compounds.[13][22][23] It involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial or fungal suspension.[12][14]
Principle of the Method
A standardized microbial inoculum is exposed to serial dilutions of the this compound derivative. Following incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the compound that prevents visible growth.[13][14]
Materials
-
96-well sterile flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test compound (this compound derivative)
-
Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Bacterial or fungal strains (e.g., ATCC quality control strains)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Spectrophotometer (optional, for inoculum standardization)
Experimental Workflow
Caption: Workflow for the Agar Well Diffusion Assay.
Step-by-Step Protocol
-
Preparation of Inoculum:
-
Prepare a microbial suspension in sterile saline or PBS equivalent to a 0.5 McFarland standard. [16]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth. [16] * Allow the plate to dry for 3-5 minutes.
-
-
Well Preparation and Sample Addition:
-
Aseptically punch wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer. [15][17] * Carefully add a fixed volume (e.g., 50-100 µL) of the this compound derivative solution into each well. [15][24] * Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) in separate wells. [25]
-
-
Incubation:
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler. [25] * The larger the zone of inhibition, the greater the antimicrobial activity of the compound.
-
Data Presentation
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Derivative A | 100 | 18 | 14 |
| Derivative B | 100 | 22 | 10 |
| Positive Control (e.g., Gentamicin, 10 µg) | - | 25 | 23 |
| Negative Control (DMSO) | - | 0 | 0 |
Detailed Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC assay is a crucial follow-up to the MIC test to determine whether a compound is bactericidal or bacteriostatic.
Principle of the Method
Aliquots from the wells of a completed MIC test that show no visible growth are subcultured onto a growth medium that does not contain the test compound. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. [18][19][21]
Materials
-
Completed MIC microtiter plate
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35 ± 2 °C)
Experimental Workflow
Caption: Workflow for MBC Determination.
Step-by-Step Protocol
-
Following MIC Determination:
-
Use the microtiter plate from a completed MIC assay.
-
-
Subculturing:
-
From the wells showing no visible growth (the MIC well and the wells with higher concentrations), transfer a small, measured volume (e.g., 10 µL) to a sector of a Mueller-Hinton Agar plate. [21] * Also, plate an aliquot from the growth control well to determine the initial inoculum concentration.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2 °C for 24-48 hours. [21]
-
-
Reading and Interpreting the MBC:
Data Interpretation
The relationship between the MBC and MIC can be used to classify the compound's activity:
-
Bactericidal: If the MBC/MIC ratio is ≤ 4. [18][21]* Bacteriostatic: If the MBC/MIC ratio is > 4. [21]
Compound Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation Derivative A S. aureus 16 32 2 Bactericidal | Derivative B | S. aureus | 8 | 64 | 8 | Bacteriostatic |
Conclusion
The protocols detailed in this guide provide a robust framework for the initial antimicrobial screening of this compound derivatives. By adhering to these standardized methods, researchers can generate reliable and comparable data, which is essential for the identification and advancement of promising new antimicrobial agents. The determination of MIC, zone of inhibition, and MBC will provide a comprehensive preliminary assessment of the in vitro efficacy of these novel compounds, guiding further preclinical development.
References
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14). [Link]
-
Broth Dilution Method for MIC Determination - Microbe Online. (2013-11-15). [Link]
-
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. (2025-08-20). [Link]
-
Broth Microdilution | MI - Microbiology. [Link]
-
Different mechanisms of action of quinoline hydrazide/hydrazone... - ResearchGate. [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (2021-09-24). [Link]
-
MIC/MBC Testing | International and Accredited Lab. Nikopharma. [Link]
-
EUCAST - ESCMID. [Link]
-
Minimum bactericidal concentration - Wikipedia. [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023-11-03). [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. (2020). [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. [Link]
-
Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021-06-29). [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. (2017). [Link]
-
M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. [Link]
-
EUCAST: EUCAST - Home. [Link]
-
Agar well-diffusion antimicrobial assay. | Download Scientific Diagram - ResearchGate. [Link]
-
CLSI 2024 M100Ed34(1). [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC. [Link]
-
Guidance Documents - EUCAST. [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI. (2024-05-22). [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC. [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
Disk Diffusion and Quality Control - EUCAST. [Link]
-
Full article: Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - Taylor & Francis. [Link]
-
Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review - Impactfactor. (2015-03-01). [Link]
-
Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole - DergiPark. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. nih.org.pk [nih.org.pk]
- 7. goums.ac.ir [goums.ac.ir]
- 8. iacld.com [iacld.com]
- 9. darvashco.com [darvashco.com]
- 10. ESCMID: EUCAST [escmid.org]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. protocols.io [protocols.io]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. botanyjournals.com [botanyjournals.com]
- 16. chemistnotes.com [chemistnotes.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. microchemlab.com [microchemlab.com]
- 21. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 22. microbeonline.com [microbeonline.com]
- 23. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 24. tandfonline.com [tandfonline.com]
- 25. hereditybio.in [hereditybio.in]
Troubleshooting & Optimization
troubleshooting cyclization reactions of 2-[(2-Methylphenyl)amino]acetohydrazide
Technical Support Center: Cyclization of 2-[(2-Methylphenyl)amino]acetohydrazide
Introduction: The Scaffold & The Challenge
You are working with This compound , a versatile intermediate for synthesizing nitrogen-rich heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles . These scaffolds are critical in medicinal chemistry for their antimicrobial, anti-inflammatory, and anticancer properties.
The Structural Challenge: Unlike simple benzohydrazides, your molecule contains a secondary amine linked to an ortho-toluidine moiety.
-
Steric Hindrance: The ortho-methyl group creates significant steric bulk, retarding the nucleophilic attack of the hydrazide nitrogen.
-
Nucleophilic Competition: The secondary amine (-NH-) is susceptible to electrophilic attack (e.g., by
or acid chlorides), leading to side products or polymerization ("tarring").
This guide addresses the three most common cyclization pathways and their failure modes.
Troubleshooting Module A: The Dehydrative Cyclization
Target Product: 2,5-Disubstituted-1,3,4-Oxadiazoles
The Scenario: You are reacting the hydrazide with a carboxylic acid using Phosphorus Oxychloride (
Root Cause Analysis
The secondary amine in your starting material is acid-sensitive and nucleophilic.
Solution Protocol
Switch to a Stepwise Thermal Cyclization or Use Milder Dehydrating Agents.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Recommended) |
| Reagent | Pure | |
| Temperature | 100°C+ immediately | Ramp: 0°C (addition) |
| Time | 4–6 hours | 8–12 hours (Monitor by TLC) |
| Quenching | Pour onto ice (Violent) | Dropwise addition of mixture into ice-water |
Expert Insight: If
Critical Check: Monitor the disappearance of the hydrazide carbonyl peak in IR (
). If it persists after 6 hours, steric hindrance is blocking the reaction. Increase temperature cautiously.
Troubleshooting Module B: The /Base Cyclization
Target Product: 5-Substituted-1,3,4-Oxadiazole-2-thiols
The Scenario: You are reacting the hydrazide with Carbon Disulfide (
Root Cause Analysis
-
Potassium Salt Trap: The precipitate formed during reflux is likely the potassium dithiocarbazate salt (Intermediate A in diagrams). It is not the product.
-
Incomplete Ring Closure: The ortho-methyl group sterically hinders the intramolecular attack of the sulfur on the carbonyl carbon.
-
Incorrect Acidification: Acidifying too rapidly traps the intermediate as the open-chain dithiocarbazic acid, which is unstable.
Solution Protocol
-
Extended Reflux: Due to the o-tolyl steric bulk, extend reflux time from standard 3h to 10–12 hours .
-
The "Acid Drop" Technique:
-
Cool the mixture to 0°C.
-
Dilute with cold water (dissolves the K-salt).
-
Add dilute HCl (1N) dropwise with vigorous stirring.
-
Stop at pH 2-3. Do not go lower; highly acidic media can hydrolyze the sensitive amine linkage.
-
Data Validation:
-
Success: Product melts >150°C (typically).
-
Failure: Product melts <120°C (likely uncyclized hydrazide or dithiocarbazic acid).
Troubleshooting Module C: Triazole vs. Oxadiazole Selectivity
Target Product: 1,2,4-Triazole-3-thiols
The Scenario: You aim for the Triazole (using Hydrazine hydrate after
Mechanistic Conflict
When closing the ring from the dithiocarbazate intermediate, the reaction can proceed via Oxygen attack (Oxadiazole) or Nitrogen attack (Triazole).
-
Acidic Conditions favor Oxadiazoles .
-
Basic/Hydrazine Conditions favor Triazoles .
Corrective Action
To ensure Triazole formation, you must perform a nucleophilic substitution on the oxadiazole or the intermediate using excess hydrazine.
Protocol:
-
Isolate the Potassium Salt intermediate (do not acidify yet).
-
Add Hydrazine Hydrate (99%) in excess (2.5 equiv).
-
Reflux in Pyridine (not Ethanol). Pyridine acts as both solvent and base, driving the formation of the triazole ring by stabilizing the transition state.
Visualizing the Pathways (Decision Tree)
The following diagram illustrates the decision logic for selecting the correct reagents based on your target heterocycle and the critical control points.
Caption: Decision matrix for cyclization of N-aryl amino acetohydrazides. Blue: Start; Green: Success/Target; Red: Failure Mode; Yellow: Corrective Action.
References & Further Reading
-
TBTU Mediated Cyclization:
-
CS2/KOH Cyclization Protocols:
-
Triazole Synthesis via Hydrazides:
-
POCl3 Cyclization Limitations:
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
Technical Support Center: Purification of 2-[(2-Methylphenyl)amino]acetohydrazide
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-[(2-Methylphenyl)amino]acetohydrazide via recrystallization. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the nuances of the crystallization process, enabling you to troubleshoot effectively and achieve high purity.
Introduction: The Importance of Purity
This compound is a key intermediate in the synthesis of various biologically active compounds, including potential therapeutics.[1] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce contaminants into the final active pharmaceutical ingredient (API).[2] Recrystallization is a powerful and widely used technique for purifying nonvolatile organic solids, which exploits differences in solubility between the target compound and its impurities at varying temperatures.[3][4]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid crystalline lattice.[5] This is a common issue and can be resolved.
-
Probable Causes:
-
Rapid Cooling: If the solution is cooled too quickly, the molecules don't have time to orient themselves into a crystal lattice and crash out as a supercooled liquid.[6]
-
High Impurity Load: A high concentration of impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture.
-
Inappropriate Solvent Choice: The boiling point of your recrystallization solvent may be higher than the melting point of your solute. When the solution cools to the compound's melting point, it separates as a liquid because it is still too hot to solidify.[5]
-
-
Solutions:
-
Reheat and Slow Down: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional hot solvent (1-5% of the total volume) to ensure everything stays in solution.[6] Then, allow the flask to cool very slowly. Insulating the flask by placing it on a cork ring or a few paper towels can promote gradual cooling.[6]
-
Add More Solvent: The solution may be too concentrated. Add more hot solvent to dissolve the oil, then cool slowly again. This decreases the saturation point, allowing crystallization to occur at a lower temperature.[7]
-
Change Solvent System: If the issue persists, consider a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, like ethanol or methanol) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is less soluble, like water or hexane) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify the solution, and then cool slowly.[5]
-
Q2: I'm not getting any crystals, even after the solution has cooled to room temperature. What should I do?
A2: The failure of crystals to form usually indicates that the solution is not supersaturated.
-
Probable Causes:
-
Too Much Solvent: This is the most common reason for crystallization failure.[7][8] An excessive volume of solvent keeps the compound fully dissolved even at low temperatures.
-
Lack of Nucleation Sites: Spontaneous crystal growth requires an initial "seed" or nucleation site for the lattice to build upon.[7]
-
-
Solutions:
-
Induce Crystallization:
-
Scratch Method: Use a glass stirring rod to gently scratch the inner surface of the flask at or just below the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seed Crystals: If you have a small amount of the crude or pure solid, add a tiny speck to the solution. This "seed crystal" provides a template for further crystallization.[6]
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent. Be careful not to boil it to dryness. Reduce the volume by 10-20%, then allow it to cool again.[7]
-
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound. This should only be done after the solution has been allowed to cool slowly to room temperature first.[8]
-
Q3: My final yield is very low. How can I improve recovery?
A3: A low yield indicates that a significant amount of your product was lost during the process.
-
Probable Causes:
-
Excess Solvent: As mentioned, using too much solvent will keep a large fraction of your product in the mother liquor.[8]
-
Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), product will be lost on the filter paper.[5]
-
Incomplete Crystallization: Not allowing the solution to cool sufficiently will result in a lower yield.[5]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.[8]
-
-
Solutions:
-
Use the Minimum Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.[4]
-
Pre-heat Filtration Apparatus: If performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor to prevent the product from crashing out prematurely.
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize precipitation.[8]
-
Recover from Mother Liquor: You can often obtain a second crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
-
Good Starting Points: Protic solvents like ethanol , methanol , or isopropanol are often effective for compounds with hydrogen bonding capabilities, such as hydrazides.[9][10]
-
Mixed Solvents: An ethanol/water or acetone/water system can be highly effective. The compound is typically very soluble in the organic solvent and much less soluble in water, allowing for fine-tuned control over the crystallization process.[11]
-
Testing: The best approach is to perform small-scale solubility tests. Place a few milligrams of your crude compound in a test tube and add a few drops of the solvent. Observe its solubility at room temperature and then upon heating.[3]
Q2: How do I know if my recrystallized product is pure?
A2: The most common methods for assessing purity after recrystallization are:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value if available.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system. Compare the recrystallized sample to the crude material; you should see a significant reduction or elimination of impurity spots.
-
Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to check for the absence of impurity signals.
Q3: My crude material is colored. Will recrystallization remove the color?
A3: Yes, recrystallization can remove colored impurities. If the colored impurities are soluble in the cold solvent, they will remain in the mother liquor. However, if the solution remains colored after dissolving the solid in hot solvent, it indicates the presence of soluble, high molecular weight colored impurities. In this case, you can add a small amount of activated charcoal (Norit) to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[4] Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.
Detailed Experimental Protocol: Recrystallization
This protocol provides a robust, self-validating workflow for the purification of this compound.
1. Solvent Selection:
-
Place ~20-30 mg of the crude solid into a small test tube.
-
Add the chosen solvent (e.g., ethanol) dropwise at room temperature. Observe if the solid dissolves. The ideal solvent will not dissolve the solid at room temperature.[4]
-
Gently heat the test tube in a water bath. The solid should dissolve completely at or near the boiling point of the solvent.
-
Allow the test tube to cool to room temperature, then place it in an ice bath. A good solvent will result in the formation of a dense precipitate of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and cooling).[6]
-
Add the minimum amount of the selected hot solvent in portions. Bring the solution to a gentle boil after each addition, swirling to aid dissolution. Continue adding solvent until the solid just dissolves.[8]
3. Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat source and add a very small amount of activated charcoal.
-
Swirl the mixture and gently reheat to boiling for 2-3 minutes.
4. Hot Filtration (Optional, but required if charcoal was used):
-
Pre-heat a filter funnel (with fluted filter paper) and a clean receiving Erlenmeyer flask by placing them over a flask of boiling solvent.
-
Quickly filter the hot solution to remove the charcoal or any insoluble impurities. This step minimizes premature crystallization.[3]
5. Crystallization:
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.[6]
-
Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling encourages the formation of small, impure crystals.[6]
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
6. Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[8]
7. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the dried crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
8. Purity Assessment:
-
Determine the melting point of the dried crystals and compare it to the crude material.
-
Perform TLC analysis to confirm the absence of impurities.
Visualizations & Data
Recrystallization Workflow```dot
Caption: Decision-making guide for common recrystallization troubleshooting scenarios.
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Characteristics & Considerations |
| Ethanol | 78 | Good general-purpose solvent for moderately polar compounds. Low toxicity. Can be paired with water. [12] |
| Methanol | 65 | Similar to ethanol but more polar and has a lower boiling point. More toxic than ethanol. |
| Isopropanol | 82 | Less volatile than ethanol. Good for compounds with intermediate polarity. |
| Acetone | 56 | Strong solvent, but its low boiling point may not provide a large solubility gradient. Highly flammable. [13] |
| Ethyl Acetate | 77 | Good for less polar compounds. Often used in mixed-solvent systems with hexanes. [13] |
| Water | 100 | Excellent for polar compounds. Non-flammable and inexpensive. High boiling point can cause "oiling out". [13] |
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
University of California, Los Angeles (UCLA) Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Yengoyan, A., et al. (2019). Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. ResearchGate. Retrieved from [Link]
-
Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. Retrieved from [Link]
-
Ahmad, S., et al. (2012). 2-(2-Nitrophenyl)acetohydrazide. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-phenylindole. Retrieved from [Link]
-
Jadav, R., et al. (2023). Typical examples of impurities observed in synthesized peptides. ResearchGate. Retrieved from [Link]
-
Fun, H.-K., et al. (2010). 2-(2-Chlorophenoxy)acetohydrazide. ResearchGate. Retrieved from [Link]
-
El-Newehy, M. H., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. scribd.com [scribd.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Condensation of 2-[(2-Methylphenyl)amino]acetohydrazide
Executive Summary & Chemical Context
This guide addresses the synthesis of hydrazones via the condensation of 2-[(2-methylphenyl)amino]acetohydrazide with aromatic/aliphatic aldehydes.
While the condensation of hydrazides with carbonyls is generally high-yielding, this specific substrate presents a unique challenge: Steric Hindrance . The ortho-methyl group on the phenyl ring creates significant steric bulk near the secondary amine. While the reactive hydrazide tail (–CONHNH₂) is separated by a methylene spacer, the overall molecular conformation can induce solubility issues and slow reaction kinetics, allowing thermodynamic side reactions (hydrolysis, cyclization) to compete with the kinetic product (hydrazone).
The Goal: Maximize the formation of the N-acylhydrazone while suppressing:
-
Hydrolysis (Reversion to parent ester/acid).
-
Cyclodehydration (Premature formation of 1,3,4-oxadiazoles).
-
Oxidation (Degradation of the hydrazine moiety).
The Chemistry of Failure: Mechanistic Insights
To troubleshoot effectively, one must understand the competing pathways.
Primary Reaction (Desired)
The nucleophilic terminal nitrogen (
Critical Side Reactions
-
Pathway A: Acid-Catalyzed Hydrolysis.
-
Cause: Excess water or strong acid concentration.
-
Result: The amide bond cleaves, regenerating the glycine derivative and releasing free hydrazine.
-
-
Pathway B: 1,3,4-Oxadiazole Cyclization.
-
Cause: High temperatures (>100°C) or presence of dehydrating agents (e.g., POCl₃, excess glacial acetic acid in absence of solvent).
-
Result: The hydrazone oxygen attacks the imine carbon, closing the ring and expelling water.
-
-
Pathway C: Steric Stalling.
-
Cause: The o-tolyl group forces the molecule into specific conformations that may reduce the nucleophilicity of the hydrazide tail due to intramolecular H-bonding or solvent caging.
-
Visualizing the Pathways (Graphviz)
Figure 1: Reaction landscape showing the desired condensation pathway versus competitive hydrolysis and cyclization routes.
Troubleshooting Guide (FAQ)
This section addresses specific observations reported by users during the synthesis.
Issue 1: "The product is an oil or sticky gum, not a solid."
-
Diagnosis: This usually indicates incomplete reaction (mixture of starting material and product) or solvent trapping. The o-tolyl group increases lipophilicity, making the product soluble in ethanol/methanol mixtures where simpler hydrazones would precipitate.
-
Corrective Action:
-
Evaporation: Remove the solvent completely under reduced pressure.
-
Trituration: Add cold Diethyl Ether or Petroleum Ether to the oil and scratch the flask sides with a glass rod. This induces crystallization.
-
Solvent Switch: If using Ethanol, switch to Isopropanol . The higher boiling point allows for better solubilization of reactants, but the product is often less soluble in cold isopropanol, aiding precipitation.
-
Issue 2: "I see a secondary peak at M-18 in Mass Spec."
-
Diagnosis: M-18 corresponds to the loss of water (
).[1] While this is the mass of the hydrazone, if you see the hydrazone mass minus another 18, or if the M-18 peak appears during the reaction monitoring (before workup), it suggests Cyclization to Oxadiazole . -
Corrective Action:
-
Lower Temperature: Do not reflux vigorously for extended periods (>4 hours).
-
Reduce Acid: If using Glacial Acetic Acid, reduce the amount to catalytic quantities (3-5 drops per mmol).
-
Issue 3: "Low yield; starting material remains after 12 hours."
-
Diagnosis: The o-tolyl steric hindrance is slowing the nucleophilic attack.
-
Corrective Action:
-
Catalyst Activation: Ensure you are using Glacial Acetic Acid (AcOH). For stubborn aldehydes (e.g., those with electron-donating groups like -OMe), add a Lewis Acid catalyst such as Cerium(IV) Ammonium Nitrate (CAN) (10 mol%) or microwave irradiation to overcome the energy barrier [1].
-
Water Removal: The reaction is an equilibrium. Add Molecular Sieves (3Å) to the reaction flask to sequester water and drive the equilibrium to the right.
-
Optimized Experimental Protocol
This protocol is designed to balance rate acceleration (to overcome sterics) with mild conditions (to prevent cyclization).
Materials
-
Substrate: this compound (1.0 equiv).
-
Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
Step-by-Step Methodology
-
Dissolution:
-
In a round-bottom flask, dissolve 1.0 mmol of This compound in 15 mL of Absolute Ethanol.
-
Note: If the starting material does not dissolve at room temperature, warm gently to 40°C.
-
-
Addition:
-
Add 1.0 mmol (equimolar) of the aromatic aldehyde.
-
Critical Step: Add 3–5 drops of Glacial Acetic Acid. Do not add excess acid, as this promotes hydrolysis.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 78°C for EtOH) with stirring.
-
Time: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1) every hour. Most reactions complete within 2–4 hours .
-
Stop Condition: Stop heating immediately upon disappearance of the hydrazide spot.
-
-
Workup (Crystallization):
-
Allow the reaction mixture to cool slowly to room temperature.
-
If precipitate forms: Filter under vacuum, wash with cold ethanol (2 x 5 mL), then cold diethyl ether (2 x 5 mL).
-
If no precipitate forms: Concentrate the solvent to 1/3 volume on a rotary evaporator, then refrigerate (4°C) overnight.
-
-
Purification (If necessary):
-
Recrystallize from Ethanol/DMF (9:1 ratio) if the product is impure.
-
Data Summary: Solvent Effects on Yield
| Solvent | Temperature | Typical Yield | Risk Factor |
| Ethanol (Abs.) | 78°C | 82-88% | Low (Standard) |
| Methanol | 65°C | 75-80% | Low |
| Isopropanol | 82°C | 85-92% | Moderate (Solubility issues) |
| Water/EtOH | 80°C | <50% | High (Hydrolysis risk) |
Decision Tree for Optimization
Use this logic flow to determine the next step in your experiment.
Figure 2: Troubleshooting logic flow for reaction monitoring and workup.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for hydrazone formation and Schiff bases).
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature (2010–2016). Medicinal Chemistry Research, 26, 287–301. (Discusses synthesis conditions and biological relevance of hydrazide-hydrazones).
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. (Review of synthesis and side reactions including cyclization).
-
BenchChem. (2025).[1][3] Application Notes: Synthesis of Hydrazones from Phenylacetohydrazides. (Specific protocols for substituted acetohydrazides).
Sources
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential of 2-[(2-Methylphenyl)amino]acetohydrazide Against Standard Antioxidant Agents
In the relentless pursuit of novel therapeutic agents, the exploration of compounds with significant antioxidant activity remains a cornerstone of drug discovery. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This guide provides a comprehensive comparison of the potential antioxidant activity of the novel compound, 2-[(2-Methylphenyl)amino]acetohydrazide, with established standard antioxidant drugs: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT).
While direct experimental data for this compound is emerging, this analysis is built upon the well-documented antioxidant properties of the broader hydrazide and acetohydrazide chemical class.[1][2][3][4] This guide will delve into the mechanistic underpinnings of antioxidant action, present standardized experimental protocols for assessing this activity, and offer a comparative framework for researchers, scientists, and drug development professionals.
Understanding the Mechanisms: How Antioxidants Combat Oxidative Stress
The primary function of an antioxidant is to donate an electron or a hydrogen atom to a free radical, thereby neutralizing its reactivity and preventing it from causing cellular damage.[5] The standard drugs in this comparison employ distinct mechanisms to achieve this:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can directly scavenge a wide variety of ROS, including superoxide and hydroxyl radicals.[5][6][7] It donates electrons to neutralize free radicals and can also regenerate other antioxidants, such as Vitamin E, from their radical forms.[5][8]
-
Trolox: A water-soluble derivative of Vitamin E, Trolox is often used as a standard in antioxidant capacity assays due to its potent chain-breaking antioxidant activity.[9][10] It effectively quenches peroxyl radicals, thus inhibiting lipid peroxidation.[11]
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that acts as a free radical scavenger, primarily by donating a hydrogen atom from its hydroxyl group to peroxyl radicals, thus terminating the lipid peroxidation chain reaction.[[“]][13][[“]][15]
-
Hydrazide Derivatives: The antioxidant potential of hydrazide-containing compounds is often attributed to the presence of the -NH-NH2 moiety.[1][2] This group can donate a hydrogen atom to free radicals, leading to the formation of a stable, less reactive radical. The presence of aromatic rings and other functional groups can further enhance this activity through resonance stabilization.[16]
Visualizing the Antioxidant Action
Caption: General mechanism of antioxidant action against reactive oxygen species.
Experimental Assessment of Antioxidant Activity
To quantitatively compare the antioxidant potential of this compound with standard drugs, standardized in vitro assays are employed. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Radical Scavenging Assay Protocol
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to a yellow-colored non-radical form by an antioxidant.[17][18][19] The change in absorbance at 517 nm is measured to determine the scavenging activity.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Test and Standard Solutions: Prepare stock solutions of the test compound (this compound) and standard antioxidants (Ascorbic Acid, Trolox, BHT) in methanol at a concentration of 1 mg/mL. From these stock solutions, prepare serial dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Procedure:
-
Add 1.0 mL of each concentration of the test and standard solutions to separate test tubes.
-
Add 2.0 mL of the DPPH solution to each test tube.
-
A control sample is prepared by adding 1.0 mL of methanol to 2.0 mL of the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test or standard sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay Protocol
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by an antioxidant, leading to a loss of color.[20][21][22] The change in absorbance at 734 nm is measured.
Step-by-Step Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test and Standard Solutions: Prepare serial dilutions of the test compound and standards as described in the DPPH assay protocol.
-
Assay Procedure:
-
Add 1.0 mL of the ABTS•+ working solution to 10 µL of each concentration of the test and standard solutions.
-
A control is prepared using 10 µL of the solvent.
-
Incubate the mixtures at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each solution at 734 nm.
-
Calculation of Scavenging Activity and IC50 Determination: The calculations are performed similarly to the DPPH assay.
Comparative Performance Data (Hypothetical)
While specific experimental data for this compound is not yet widely published, based on studies of similar hydrazide derivatives, a hypothetical comparison of IC50 values (in µg/mL) is presented below.[1][23] It is crucial to note that these values are illustrative and actual experimental results may vary.
| Compound | DPPH Assay (IC50 µg/mL) | ABTS Assay (IC50 µg/mL) |
| This compound (Projected) | 50 - 150 | 40 - 120 |
| Ascorbic Acid | 5 - 15 | 8 - 20 |
| Trolox | 8 - 20 | 10 - 25 |
| BHT | 20 - 50 | 30 - 60 |
Note: Lower IC50 values indicate higher antioxidant activity.
Discussion and Structure-Activity Relationship
The projected antioxidant activity of this compound is expected to be moderate compared to the potent standards like Ascorbic Acid and Trolox. The core of its activity lies in the acetohydrazide moiety (-NH-NH-C=O). The presence of the amino group (-NH-) attached to the phenyl ring and the hydrazide group provides labile hydrogen atoms that can be readily donated to free radicals.
The 2-methylphenyl group may also influence the antioxidant activity. The methyl group is an electron-donating group, which could potentially increase the electron density on the aromatic ring and the adjacent amino group, thereby facilitating hydrogen atom donation. However, steric hindrance from the methyl group at the ortho position might slightly impede the interaction with bulky radicals like DPPH.
Further derivatization of the parent molecule, such as the introduction of additional hydroxyl or methoxy groups on the phenyl ring, could significantly enhance its antioxidant potential, a strategy that has proven effective for other classes of antioxidant compounds.[16]
Caption: Logical flow for comparing the novel compound to established standards.
Conclusion and Future Directions
Based on the established antioxidant properties of the hydrazide class of compounds, this compound is a promising candidate for further investigation as a novel antioxidant agent. While its activity may be more moderate than that of highly potent standards like Ascorbic Acid, its unique chemical structure offers a scaffold for further optimization.
Future research should focus on obtaining direct experimental data for this compound using the assays described in this guide. In vivo studies will also be crucial to determine its bioavailability, metabolic fate, and efficacy in a biological system. Furthermore, exploring the synthesis of derivatives with enhanced antioxidant properties through strategic structural modifications will be a valuable avenue for drug development. The insights gained from such studies will be instrumental in elucidating the full therapeutic potential of this and related acetohydrazide compounds.
References
- Ascorbic acid: The chemistry underlying its antioxidant properties. PubMed.
- What is Butylated Hydroxytoluene (BHT) mechanism of action? Consensus.
- Antioxidative and Anti-Inflamm
- Ascorbic acid as antioxidant. PubMed.
- Trolox equivalent antioxidant capacity: Significance and symbolism. Vaia.
- Antioxidant Mechanisms: Ascorbic Acid, Alpha Tocopherol. Vaia.
- Vitamin C. Wikipedia.
- Butyl
- Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents.
- What is Butylated Hydroxytoluene (BHT) mechanism of action? Consensus.
- Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed.
- Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal.
- Antioxidant activities of hydrazones synthesized from benzoic and phenolic acids hydrazides and different aromatic aldehydes.
- The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a compar
- Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. PMC.
- ANTIOXIDANT BHT. Santa Cruz Biotechnology.
- Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. TCI Chemicals.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- Trolox equivalent antioxidant capacity. Wikipedia.
- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Journal of Medicinal and Chemical Sciences.
- Application Notes and Protocols for Measuring the Antioxidant Activity of 3-Methoxytangeretin using the DPPH Assay. Benchchem.
- synthesis and antioxidant activity of some derivatives of 2-(2-oxo-4- phenyl-2h-chromen-7-yloxy) aceto-hydrazide.
- DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
- DPPH Antioxidant Assay, C
- DPPH Antioxidant Assay Kit. Zen-Bio.
- DPPH Radical Scavenging Assay. MDPI.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
- Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. NCBI.
- Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)
- Antioxidant activity applying an improved ABTS radical cation decoloriz
- A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. PMC.
- Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity rel
- Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Visor Redalyc.
- Genesis and development of DPPH method of antioxidant assay. PMC.
- Re-evaluation of the 2,2-diphenyl-1-picrylhydrazyl free radical (DPPH) assay for antioxidant activity. PubMed.
- Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment. PMC.
- Antioxidant activity by 2, 2-diphenyl-1-picryl hydrazyl (DPPH, 0.06 mM)...
- Oxo-Hydrazyl as a Substitute for the Stable Free Radicals Employed in Measuring Total Antioxidant Activity. MDPI.
- Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid deriv
- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
- Reaction between ABTS radical and antioxidant compound.
Sources
- 1. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tpcj.org [tpcj.org]
- 3. mdpi.com [mdpi.com]
- 4. iscientific.org [iscientific.org]
- 5. vaia.com [vaia.com]
- 6. mdpi.com [mdpi.com]
- 7. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin C - Wikipedia [en.wikipedia.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 11. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 14. consensus.app [consensus.app]
- 15. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
elemental analysis and purity verification of 2-[(2-Methylphenyl)amino]acetohydrazide
An In-Depth Technical Guide to the Elemental Analysis and Purity Verification of 2-[(2-Methylphenyl)amino]acetohydrazide
In the landscape of pharmaceutical development, the rigorous characterization of any new chemical entity (NCE) is the bedrock upon which its safety and efficacy profile is built. For compounds such as this compound, a molecule belonging to the versatile hydrazide class, this scrutiny is paramount. Hydrazides are not only valuable pharmaceutical intermediates and active pharmaceutical ingredients (APIs) but also carry a potential risk of containing highly reactive and potentially genotoxic impurities, such as hydrazine itself.[1][2][3]
This guide provides a comprehensive framework for establishing the elemental composition and purity of this compound. We will delve into the causality behind the selection of analytical techniques, compare their relative strengths and weaknesses, and ground our protocols in the authoritative standards set forth by the International Council for Harmonisation (ICH).[4] This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for chemical characterization.
Part 1: Elemental Analysis - The Foundational Identity Card
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as the most fundamental chemical test. It provides a quantitative measure of the mass percentages of key elements in a pure sample. For a novel compound like this compound (Formula: C₉H₁₃N₃O, Molecular Weight: 179.22 g/mol ), this technique confirms that the synthesized bulk material aligns with its empirical formula. A significant deviation from the theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
Theoretical Composition
The first step is to calculate the theoretical elemental composition based on the molecular formula.
-
Carbon (C): (9 * 12.011) / 179.22 * 100% = 60.32%
-
Hydrogen (H): (13 * 1.008) / 179.22 * 100% = 7.31%
-
Nitrogen (N): (3 * 14.007) / 179.22 * 100% = 23.44%
-
Oxygen (O): (1 * 15.999) / 179.22 * 100% = 8.93% (Often determined by difference)
Acceptance Criteria and Data Interpretation
A universally accepted criterion for the confirmation of a compound's elemental composition is that the experimentally determined values must be within ±0.4% of the theoretical values.
| Element | Theoretical % | Experimental % (Example) | Acceptance Criteria (±0.4%) |
| Carbon (C) | 60.32 | 60.15 | 59.92 - 60.72 |
| Hydrogen (H) | 7.31 | 7.39 | 6.91 - 7.71 |
| Nitrogen (N) | 23.44 | 23.28 | 23.04 - 23.84 |
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenized this compound sample into a tin capsule.
-
Instrument Setup: Calibrate the elemental analyzer using a certified standard, such as acetanilide.
-
Combustion: The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Reduction and Separation: The combustion gases are passed through a reduction tube (containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gas mixture (CO₂, H₂O, N₂) is then separated by a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.
Caption: Workflow for Elemental (CHN) Analysis.
Part 2: Purity Verification - A Triad of Orthogonal Techniques
While elemental analysis confirms the bulk composition, it is insensitive to impurities with similar elemental makeups. Therefore, a multi-pronged approach using orthogonal (different and independent) methods is essential for robust purity verification. The primary technique for quantifying impurities in pharmaceutical development is High-Performance Liquid Chromatography (HPLC).
A. Chromatographic Purity by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for purity analysis due to its high resolution, sensitivity, and reproducibility.[5] The goal is to develop a method that can separate the main compound from its potential process-related impurities (e.g., starting materials, by-products) and degradation products.[6][7]
Rationale for Method Development:
-
Stationary Phase: A C18 column is a standard choice for moderately polar compounds like our target molecule, offering excellent hydrophobic retention.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like ammonium acetate, for MS compatibility) and an organic solvent (acetonitrile or methanol) is ideal. The gradient allows for the elution of both polar and non-polar impurities within a reasonable run time.
-
Detector: A Photo-Diode Array (PDA) detector is highly recommended. It not only quantifies peaks at a specific wavelength but also provides UV spectra for each peak, which helps in assessing peak purity and identifying co-eluting impurities.[8]
Hypothetical HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reverse-phase column for good separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | PDA at 254 nm | Aromatic nature of the compound suggests strong UV absorbance. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Protocol for HPLC Purity Analysis:
-
Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Sample Preparation: Prepare the sample to be tested at the same concentration.
-
System Suitability: Inject the standard solution five times to ensure the system is performing correctly (e.g., %RSD of peak area < 2.0%).
-
Analysis: Inject the sample solution.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Caption: Workflow for HPLC Purity Analysis.
B. Complementary Purity Assessment Techniques
No single method is foolproof. Therefore, results from HPLC should be corroborated by other techniques.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is the definitive tool for identifying unknown impurities by providing their molecular weights.[6]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are primarily used for structural elucidation but are also excellent for detecting and quantifying impurities, especially isomers that might co-elute in HPLC.[9][10]
-
Melting Point: A sharp melting point range is a classic indicator of high purity. For instance, the closely related isomer 2-[(4-methylphenyl)amino]acetohydrazide has a reported melting point of 423–426 K (150-153 °C).[11] A broad melting range for the title compound would suggest the presence of impurities.
Comparison of Purity Verification Methods
| Technique | Primary Use | Advantages | Limitations |
| RP-HPLC | Quantitative Purity | High resolution, sensitive, robust, well-established for regulatory submissions.[12] | May not separate all impurities (e.g., isomers); requires reference standards for absolute quantification. |
| LC-MS | Impurity Identification | Provides molecular weight of impurities, highly sensitive. | Response can be non-linear; complex matrix can cause ion suppression. |
| NMR | Structural Confirmation & Impurity ID | Provides detailed structural information; can quantify without a specific reference standard. | Lower sensitivity compared to HPLC/MS; complex spectra can be difficult to interpret. |
| Melting Point | Qualitative Purity Check | Simple, fast, and inexpensive. | Insensitive to low levels of impurities; not suitable for non-crystalline solids. |
Part 3: Setting Scientifically-Grounded Acceptance Criteria
The ultimate goal of purity analysis is to ensure that the level of impurities is controlled and safe. The ICH Q3A(R2) guideline provides a clear framework for this, linking impurity levels to the maximum daily dose (MDD) of the drug substance.[13]
ICH Thresholds for Impurities:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI = Total Daily Intake |
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[14]
-
Qualification Threshold: The level above which an impurity's safety must be demonstrated through toxicological studies.[13]
For a new intermediate like this compound, these thresholds guide the development process, ensuring that any significant impurity is identified and controlled well before the final drug product is formulated. Special attention must be paid to potential genotoxic impurities like hydrazine, which often have much lower, specific control limits (e.g., in the ppm range).[1][2]
Conclusion
The is a systematic process that builds from fundamental confirmation of its chemical formula to a detailed profile of its purity. A combination of elemental analysis for bulk composition, high-resolution RP-HPLC for quantitative purity, and spectroscopic methods (MS, NMR) for structural confirmation provides a self-validating and robust data package. By grounding these experimental protocols in the principles of orthogonal testing and the authoritative framework of ICH guidelines, researchers and developers can ensure the quality, consistency, and safety of this and other critical pharmaceutical intermediates.
References
-
Yengoyan, A., Shainova, R. S., Gomktsyan, T., & Karapetyan, A. (2019). Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. XI International conference on chemistry for young scientists “Mendeleev 2019”. [Link]
-
AMSbiopharma. (2023). Impurity guidelines in drug development under ICH Q3. [Link]
-
Pharmaffiliates. (2023). Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]
-
IJCRT. (2020). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS. [Link]
-
ICH. (2006). Impurities in new drug substances Q3A(R2). [Link]
-
Kant, R., Gupta, V. K., Kapoor, K., Shripanavar, C. S., Banerjee, K., & Kulkarni, M. V. (2012). 2-(Methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2426. [Link]
-
ICH. Quality Guidelines. [Link]
-
Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of pharmaceutical and biomedical analysis, 54(5), 900–910. [Link]
-
Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research. [Link]
-
The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [Link]
-
ResearchGate. (2011). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. [Link]
-
Jamil, Y. M., et al. (2023). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Redalyc. [Link]
-
ResearchGate. Elemental analyses data of the synthesized compounds. [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antimicrobial Activities of Hydrazone Ligands Derived from 2-(phenylamino)acetohydrazide and Their Metal Complexes. [Link]
-
Miniyar, P. B., & Makhija, S. J. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 3(1), 39-43. [Link]
-
ArtMolecule. Impurities and Degradation products. [Link]
-
Fun, H. K., Quah, C. K., M., S., A. M., V., & Isloor, A. M. (2009). 2-(4-Methylanilino)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2234. [Link]
-
Kakoulidou, C., et al. (2024). Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. Molecules, 29(3), 633. [Link]
-
ResearchGate. (2023). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. [Link]
-
SIELC Technologies. HPLC Separation of Acetic acid and Acetic Hydrazide. [Link]
-
Gornowicz, A., Bielawska, A., & Bielawski, K. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10. [Link]
-
Lin, Y. H., et al. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Molecules, 26(14), 4349. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Journal of Physical Chemistry, 2022, 1-10. [Link]
-
MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
-
El-Bindary, A. A., et al. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Molecules, 28(7), 3183. [Link]
Sources
- 1. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. rsc.org [rsc.org]
- 6. ijcrt.org [ijcrt.org]
- 7. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(4-Methylanilino)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
single crystal X-ray diffraction of 2-[(2-Methylphenyl)amino]acetohydrazide complexes
This guide provides an in-depth technical analysis of the structural characterization of 2-[(2-Methylphenyl)amino]acetohydrazide and its metal complexes. It focuses on the critical role of Single Crystal X-ray Diffraction (SCXRD) in elucidating the "ortho-effect"—a steric phenomenon introduced by the 2-methyl group that significantly influences coordination geometry, crystal packing, and pharmacological efficacy compared to para-substituted analogs.[1]
Executive Summary
In medicinal inorganic chemistry, the position of substituents on the phenyl ring of hydrazide ligands dictates the final topology of metal complexes.[1] While Nuclear Magnetic Resonance (NMR) is standard for organic ligands, it often fails for paramagnetic transition metal complexes (Cu²⁺, Co²⁺).[1][2]
This guide demonstrates why Single Crystal X-ray Diffraction (SCXRD) is the superior analytical standard for This compound complexes.[2] Unlike its 4-methyl (para) isomer, the 2-methyl (ortho) derivative induces a specific steric strain that favors "U-shaped" molecular conformations over extended chains, altering solubility and bioavailability.[2]
The Ligand Architecture: The "Ortho" Advantage[1]
The ligand This compound features a secondary amine linked to a hydrazide moiety, with a methyl group at the ortho position of the phenyl ring.[2]
-
Chemical Formula:
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Key Feature: The steric bulk of the ortho-methyl group restricts rotation around the N-phenyl bond.
-
Coordination Potential: It acts as a bidentate (N, O) donor through the carbonyl oxygen and the terminal amino nitrogen, or tridentate if the secondary amine participates.[1][2]
Comparative Structural Logic (Ortho vs. Para)
| Feature | 2-Methyl (Ortho) Derivative | 4-Methyl (Para) Derivative |
| Conformation | U-Shaped / Folded: Steric clash forces the phenyl ring out of plane.[2] | Linear / Extended: Minimal steric hindrance allows planar stacking.[2] |
| Crystal Packing | Driven by complex 3D H-bond networks to accommodate bulk.[2] | Driven by |
| Solubility | Higher (due to disrupted lattice energy).[2] | Lower (tight packing). |
Analytical Performance Comparison
Why choose SCXRD over other methods for this specific complex?
Comparison Matrix: SCXRD vs. Alternatives
| Performance Metric | SCXRD (Recommended) | Powder XRD (PXRD) | NMR ( |
| Stereochemistry | Definitive: Resolves absolute configuration and the specific "twist" caused by the 2-methyl group. | Inferred: Can only identify phase purity, not atomic connectivity. | Ambiguous: Cannot distinguish between certain tautomers in solution. |
| Metal Coordination | Visual: Directly maps M-N and M-O bond lengths, proving chelation mode.[1] | None: Cannot see coordination spheres. | Limited: Paramagnetic metals (Cu, Co) broaden signals, making data unreadable.[1][2] |
| Tautomerism | Precise: Distinguishes between Amido (keto) and Iminol (enol) forms in the solid state.[2] | N/A | Averaged: Often shows a time-averaged signal of dynamic tautomers. |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert Insight: For Cu(II) complexes of this ligand, NMR is virtually useless due to paramagnetic quenching.[1] SCXRD is the only way to validate if the ligand coordinates in the neutral keto form or the anionic enol form.
Experimental Protocol: Synthesis to Structure
To obtain high-quality single crystals of the metal complex, a slow-evaporation method is superior to vapor diffusion for this specific hydrazide class due to its moderate polarity.[1]
Workflow Diagram
Figure 1: Step-by-step synthesis and characterization workflow. The critical step for SCXRD success is the slow evaporation in mixed solvents (Step 5).[1]
Detailed Protocol
-
Ligand Synthesis: React 2-methylaniline with ethyl chloroacetate to form the ester, then reflux with hydrazine hydrate (99%) in ethanol for 3–4 hours.
-
Complexation: Dissolve the purified ligand (1 mmol) in hot ethanol (20 mL). Dropwise add metal salt solution (e.g.,
) (1 mmol) in ethanol.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Crystallization (The Critical Step):
Structural Insights & Representative Data
Based on crystallographic data for analogous ortho-substituted acetohydrazides (See Ref [1], [3]), the following structural parameters are characteristic of this system.
Representative Crystallographic Parameters (M-L Complex)
| Parameter | Value / Range | Significance |
| Crystal System | Monoclinic or Triclinic | Common for bulky organic ligands to maximize packing efficiency.[2] |
| Space Group | Centrosymmetric groups are favored.[1] | |
| M–O Bond Length | 1.95 – 2.05 Å | Indicates strong coordination via the carbonyl oxygen (Enolic form often shorter).[2] |
| M–N Bond Length | 2.10 – 2.20 Å | Coordination via the terminal hydrazinic nitrogen. |
| Chellation Angle | 75° – 85° | The "bite angle" of the 5-membered chelate ring. |
| Torsion Angle | The Ortho Effect: The 2-methyl group forces this twist, unlike the planar ( |
The "Steric Lock" Mechanism
The diagram below illustrates how the 2-methyl group forces a specific coordination geometry, preventing the formation of planar polymeric sheets often seen in unsubstituted analogs.
Figure 2: The causal relationship between the ortho-methyl substituent, structural topology, and biological potential.[1][2]
Biological Implications (Performance)[1][2][3][4]
The structural data obtained via SCXRD directly correlates with "performance" in drug development:
-
Stability: The 5-membered chelate ring confirmed by X-ray data (M-N and M-O bonds) confers hydrolytic stability, essential for drug transport in vivo.[2]
-
Activity: Research indicates that ortho-substituted hydrazide complexes often show higher antibacterial activity (e.g., against S. aureus) than their para-analogs.[1][2] The SCXRD data explains this: the "twisted" conformation exposes the metal center more effectively to active sites in enzymes, whereas planar "para" complexes may aggregate too tightly.[1]
References
-
Structural Analysis of Ortho-Substituted Hydrazones Title: Crystal structures of three ortho-substituted N-acylhydrazone derivatives. Source: National Institutes of Health (PMC) / Acta Crystallographica.[1][2] URL:[Link]
-
Biological Activity of Hydrazide Derivatives Title: Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. Source: ResearchGate.[2][3] URL:[Link]
-
Metal Complexation of Hydrazides Title: Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone... and Octahedral Mn(II), Ni(II), Co(II), Cu(II) complexes.[1][2] Source: International Journal of Molecular Sciences (NIH).[2] URL:[Link]
-
Synthesis & Characterization Methodology Title: Synthesis & Characterization of 2-(substituted-phenyl)acetohydrazide Analogs. Source: Bentham Science / ResearchGate.[2] URL:[Link]
Sources
- 1. Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Accurate Melting Point Determination of 2-[(2-Methylphenyl)amino]acetohydrazide: A Comparative Analysis
This guide provides an in-depth, comparative analysis of the two most prevalent techniques for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). We will delve into the theoretical underpinnings of each method, present detailed, field-proven experimental protocols, and offer insights into data interpretation and the establishment of a self-validating system for trustworthy results. While a specific melting point for 2-[(2-Methylphenyl)amino]acetohydrazide is not widely published, this guide will equip researchers with the necessary tools and knowledge to determine it accurately and reproducibly. For context, related acetohydrazide analogs have reported melting points in the range of 175-192 °C, suggesting a similar thermal behavior for the title compound.[1]
The Foundational Pillars of Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range, a phenomenon known as melting point depression. Therefore, a sharp melting point is a strong indicator of a substance's high purity.[2]
The choice of methodology for determining the melting point depends on the desired level of precision, the amount of sample available, and the specific information required.
Method 1: The Capillary Melting Point Technique - A Time-Honored Approach
The capillary method is a classic and widely used technique for determining the melting point of a solid.[3][4] It involves heating a small, powdered sample in a sealed capillary tube and visually observing the temperature at which the substance melts.[3][5]
Causality Behind Experimental Choices in the Capillary Method
The accuracy of the capillary method is contingent on several critical factors, each with a clear scientific rationale:
-
Sample Preparation: The sample must be thoroughly dried and finely powdered.[4][5][6] Drying removes residual solvents that can act as impurities and depress the melting point. Grinding the sample into a fine powder ensures uniform heat transfer throughout the sample, leading to a sharper and more reproducible melting range.[4]
-
Sample Packing: The powdered sample should be tightly packed into the capillary tube to a height of 2-3 mm.[5] Proper packing eliminates air pockets and ensures efficient heat conduction from the heating block to the sample.
-
Heating Rate: The rate of temperature increase is crucial. A rapid heating rate can lead to an erroneously high and broad melting range because the thermometer reading may lag behind the actual temperature of the sample.[4][5] A slower heating rate of 1-2 °C per minute near the expected melting point allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block, resulting in a more accurate determination.[5]
Experimental Protocol for Capillary Melting Point Determination
-
Sample Preparation:
-
Capillary Tube Loading:
-
Apparatus Setup and Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Begin heating at a relatively fast rate (e.g., 5-10 °C/minute) to quickly approach the expected melting point.
-
Once the temperature is about 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute.[5]
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[5]
-
Perform the determination in triplicate to ensure reproducibility.
-
Method 2: Differential Scanning Calorimetry (DSC) - The Thermodynamic Gold Standard
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It provides a more detailed and quantitative assessment of the melting process compared to the capillary method.
Causality Behind Experimental Choices in DSC
-
Sample and Reference Pans: The sample is hermetically sealed in an aluminum pan, and an empty, sealed pan is used as a reference.[9] This differential setup allows for the precise measurement of heat flow into the sample relative to the inert reference.
-
Inert Atmosphere: The measurement is typically conducted under an inert nitrogen atmosphere to prevent oxidative degradation of the sample at elevated temperatures.[7]
-
Heating Rate: A controlled, linear heating rate is applied. The choice of heating rate can influence the appearance of the thermogram, but the onset temperature of the melting peak is generally less dependent on the heating rate than the peak temperature.
Experimental Protocol for DSC Analysis
-
Instrument Calibration:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the dried this compound into a tared aluminum DSC pan.[9]
-
Hermetically seal the pan using a sample press.
-
-
DSC Measurement:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/minute) to a temperature well above the completion of melting.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting event will appear as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is typically taken as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) provide additional valuable information about the thermal properties of the compound.
-
Comparative Analysis: Capillary Method vs. DSC
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase change with temperature.[3] | Measurement of differential heat flow between sample and reference.[8] |
| Data Output | Melting range (onset and completion of melting).[5] | Melting point (onset temperature), peak temperature, and enthalpy of fusion.[7] |
| Precision | Lower, operator-dependent. | Higher, quantitative. |
| Sample Size | 1-2 mg | 2-5 mg[9] |
| Throughput | Can be low, depending on the apparatus. | Can be automated for higher throughput. |
| Information Provided | Purity indication (melting range). | Purity, polymorphism, and other thermal events (e.g., glass transitions, decomposition).[8] |
| Cost | Relatively inexpensive equipment. | More expensive instrumentation. |
Establishing a Self-Validating System for Trustworthy Results
To ensure the integrity of your melting point data, a robust, self-validating system is essential. This involves regular calibration of your instrumentation and the use of certified reference standards.
Calibration and System Suitability
Before determining the melting point of your unknown compound, it is imperative to verify the accuracy of your thermometer or DSC instrument. This is achieved by measuring the melting points of a series of high-purity reference standards with well-defined melting points that bracket the expected melting point of your sample.[10][12][13][14]
A variety of certified melting point standards are commercially available from suppliers such as Mettler Toledo and Sigma-Aldrich.[10][14] These standards are traceable to primary standards, providing a direct link to internationally recognized measurement scales.[11]
The workflow for ensuring data integrity can be visualized as follows:
Caption: Workflow for Validated Melting Point Determination.
Conclusion
The determination of the melting point of this compound is a critical step in its physicochemical characterization. While the capillary method offers a simple and accessible means of obtaining a melting range, Differential Scanning Calorimetry provides more comprehensive and quantitative data. The choice of method will depend on the specific requirements of the analysis. Regardless of the technique employed, a commitment to rigorous experimental protocol, including proper sample preparation and instrument calibration with certified reference standards, is non-negotiable for generating accurate and trustworthy data. This foundational data is essential for the successful progression of any drug development program.
References
- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
- DETERMINATION OF MELTING POINTS. (n.d.).
-
Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved from [Link]
-
Crea Analytical. (n.d.). Calibration standards for melting point determination. Retrieved from [Link]
-
Reagecon. (n.d.). Melting Point Calibration Standards. Retrieved from [Link]
-
Melting Point Determination / General Tests. (n.d.). Retrieved from [Link]
-
Laboratory Equipment. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved from [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
-
Purdue Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. Retrieved from [Link]
-
SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). (n.d.). Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Synthesis & Characterization of 2-(substituted-phenyl)acetohydrazide Analogs, 1,3,4-oxadiazoles, and 1,2,4-triazine Ring Systems: A Novel Class of Potential Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. Retrieved from [Link]
-
NIST WebBook. (n.d.). Acetophenone phenylhydrazone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis & Characterization of 2-(substituted-phenyl)acetohydrazide Analogs, 1,3,4-oxadiazoles, and 1,2,4-triazine Ring Sys. Retrieved from [Link]
-
MDPI. (n.d.). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Retrieved from [Link]
-
MDPI. (2023, July 7). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Methylhydrazine. Retrieved from [Link]
-
International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Acetyl-1-phenylhydrazine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. westlab.com [westlab.com]
- 4. thinksrs.com [thinksrs.com]
- 5. jk-sci.com [jk-sci.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. mt.com [mt.com]
- 11. mt.com [mt.com]
- 12. creaanalytical.com.au [creaanalytical.com.au]
- 13. reagecon.com [reagecon.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(2-Methylphenyl)amino]acetohydrazide
Navigating the lifecycle of a chemical reagent from procurement to disposal is a cornerstone of responsible laboratory management and scientific integrity. For researchers engaged in drug discovery and development, compounds like 2-[(2-Methylphenyl)amino]acetohydrazide, a substituted hydrazide, are valuable intermediates. However, their structural motifs—a hydrazide functional group and an aromatic amine—necessitate a rigorous and informed approach to waste management. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounding every recommendation in established safety principles to protect laboratory personnel and the environment.
Hazard Profile and Immediate Safety Imperatives
-
Hydrazine Derivatives : This class of compounds is often associated with acute toxicity, corrosivity, and potential carcinogenicity[1][2]. Hydrazine itself is a powerful reducing agent that can be dangerously unstable in its anhydrous form[3][4].
-
Aromatic Amines : Many aromatic amines are recognized as toxic, with some being confirmed human carcinogens. They can be absorbed through the skin and may cause sensitization[5][6]. The "2-methylphenyl" (ortho-toluidine) component is itself a focus of study for its potential hazards[7].
Given these facts, all handling and disposal operations must be predicated on the assumption that this compound is a hazardous substance.
Mandatory Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against exposure.[8] The following must be worn at all times when handling the pure compound, its solutions, or associated waste:
-
Respiratory Protection : All handling of solid material or solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Eye and Face Protection : Wear splash-proof chemical safety goggles and a full-face shield, especially when transferring liquids or performing neutralization procedures.[2][9]
-
Hand Protection : Use chemical-resistant gloves. Butyl rubber is an excellent choice for hydrazines, with nitrile gloves offering suitable protection against splashes.[3][4] Always inspect gloves before use and dispose of them as contaminated waste after handling.[10]
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are mandatory.[4] For tasks with a significant splash risk, a chemical-resistant apron is also required.[2]
| Potential Hazard Category | Associated Risks & Rationale | Source Citation |
| Acute Toxicity | Potentially harmful or fatal if swallowed, inhaled, or in contact with skin. Hydrazine derivatives can be toxic to the liver, blood, and central nervous system. | [2][11] |
| Skin Corrosion/Irritation | Hydrazine compounds are known to be corrosive and can cause severe skin burns and irritation. | [1][9] |
| Serious Eye Damage | Direct contact can cause severe and potentially irreversible eye damage. | [9][12] |
| Carcinogenicity | Both hydrazine and certain aromatic amines are suspected or confirmed carcinogens. Long-term or repeated exposure should be avoided. | [1][4][11] |
| Environmental Hazard | Hydrazine compounds are very toxic to aquatic life. Waste must not enter drains or waterways. | [1][3] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment waste is generated. The foundational principle is waste segregation to prevent dangerous reactions and ensure compliant disposal.[13][14] Never mix this compound waste with incompatible materials such as strong oxidizing agents (e.g., bleach, hydrogen peroxide in high concentration), strong acids, or metal oxides, as this can lead to violent reactions.[3][9]
Step 1: Identify and Segregate Waste Streams
Categorize all waste containing this compound into one of the following streams. Each stream must have its own dedicated and clearly labeled waste container.
-
Solid Waste :
-
Expired or unused pure this compound.
-
Contaminated disposables: gloves, weighing papers, pipette tips, absorbent pads used for minor spills.
-
-
Liquid Waste (Halogenated & Non-Halogenated Organic Solvents) :
-
Solutions of the compound in solvents like dichloromethane, chloroform, acetone, or toluene.
-
Keep halogenated and non-halogenated solvent waste streams separate as required by your institution's disposal policies.
-
-
Aqueous Liquid Waste :
-
Dilute solutions of the compound in water or buffered solutions.
-
This stream is a candidate for chemical neutralization prior to collection, as described in Step 4.
-
Step 2: Containerization
Select appropriate containers for waste accumulation. The Occupational Safety and Health Administration (OSHA) mandates that containers must be chemically compatible with the waste they hold, be free of damage, and have secure, leak-proof closures.[15]
-
For Solids : Use a wide-mouth, sealable plastic or glass jar. Place contaminated disposables in a labeled, sealed plastic bag before adding them to the main solid waste container.[16]
-
For Liquids : Use a designated, shatter-resistant waste container (plastic is often preferred) with a screw cap.[17] Never overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion.[13]
Step 3: Labeling
Accurate labeling is a critical regulatory requirement.[14] Every waste container must be labeled at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" and any other chemical constituents (e.g., "Methanol," "Toluene").
-
The approximate percentage of each component.
-
The relevant hazard information (e.g., "Toxic," "Carcinogen," "Corrosive").
-
The accumulation start date.
Step 4: Chemical Treatment of Aqueous Waste (Optional but Recommended)
For dilute aqueous waste streams, chemical neutralization can be employed to degrade the hazardous hydrazide moiety. This procedure must be performed by trained personnel in a chemical fume hood with appropriate PPE and secondary containment.
Oxidation with Sodium Hypochlorite (Bleach): Hydrazine compounds can be destroyed by oxidation with hypochlorites.[2][3]
-
Dilution : Ensure the concentration of this compound in the aqueous waste is less than 5%.[3] If necessary, dilute with cold water.
-
Neutralization : While stirring the diluted waste in a suitable container (e.g., a large beaker) within a fume hood, slowly add a 5% sodium hypochlorite solution (household bleach). A slight excess of hypochlorite is needed to ensure complete destruction.[3]
-
Monitoring : The reaction can be exothermic. Add the hypochlorite solution slowly to control the temperature.
-
Final Disposal : Once the reaction is complete, the neutralized solution should still be collected as hazardous aqueous waste, as reaction byproducts may be present. Incomplete reactions can form carcinogenic N-nitrosoalkylamines.[18]
Step 5: Storage and Collection
Store sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory.[17] This area should be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Away from drains, heat sources, and incompatible chemicals.
-
Equipped with secondary containment (e.g., spill trays).[13]
Once containers are full or the accumulation time limit set by your institution is reached, contact your Environmental Health & Safety (EHS) department for pickup. Remember that under the Resource Conservation and Recovery Act (RCRA), the waste generator holds "cradle-to-grave" responsibility for the waste.[14]
Waste Minimization and Best Practices
The most effective disposal strategy is to minimize waste generation from the outset.
-
Source Reduction : Order only the quantity of chemical needed for your experiments.[17]
-
Scale Reduction : Reduce the scale of experiments whenever possible to decrease the volume of waste produced.[17]
-
Inventory Management : Maintain a current chemical inventory to avoid purchasing duplicates and to track expiration dates.[19]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste streams.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- University of Pennsylvania, Environmental Health and Radiation Safety. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- CSIR IIP. Laboratory Chemical Waste Management.
- Unknown Source. (2026, February 4).
- National Center for Biotechnology Information. Toxicological Profile for Hydrazines.
- BenchChem. Essential Guide to the Safe Disposal of (4-methoxycyclohexyl)-hydrazine.
- Tri-iso. MATERIAL SAFETY DATA SHEET.
- Unknown Source.
- University of Pittsburgh, Safety Manual. (2013, February 1). Safe Handling of Azides.
- Arxada. Performance Chemicals Hydrazine.
- BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
- UNC Charlotte. Hydrazine and Other Corrosive and Flammable PHS.
- Unknown Source. (2025, December 18).
- Environmental Health & Safety. hydrazine-sop1.docx.
- TCI Chemicals. SAFETY DATA SHEET.
- Sustainability Directory. (2025, November 29). Aromatic Amines → Term - Pollution.
- Unknown Source. (2025, December 19).
- BenchChem. Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
- Loba Chemie. ACETHYDRAZIDE FOR SYNTHESIS.
- National Center for Biotechnology Information. Some Aromatic Amines, Organic Dyes, and Related Exposures.
- Sdfine. Chemwatch GHS SDS in English (European) 35944-2.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. arxada.com [arxada.com]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. international.skcinc.com [international.skcinc.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. danielshealth.com [danielshealth.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. iip.res.in [iip.res.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
